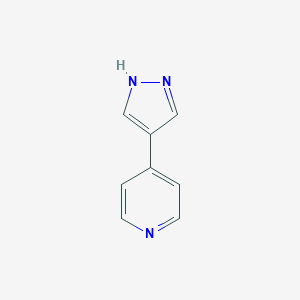

4-(1H-pyrazol-4-yl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-pyrazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZDKFMFJVGNYLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362876 | |

| Record name | 4-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19959-71-8 | |

| Record name | 4-(1H-pyrazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19959-71-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-(1H-pyrazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of 4-(1H-pyrazol-4-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document outlines the compound's fundamental properties, including its IUPAC name and CAS number, and delves into its synthesis, primarily through Suzuki-Miyaura coupling. Furthermore, it explores the crucial role of the this compound scaffold as a core structural motif in the development of potent and selective kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases.

Compound Identification

The compound of focus is unequivocally identified by the following nomenclature and registry number:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 19959-71-8[1] |

| Molecular Formula | C₈H₇N₃ |

| Molecular Weight | 145.16 g/mol [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives is most commonly achieved via a palladium-catalyzed cross-coupling reaction, particularly the Suzuki-Miyaura reaction. This method facilitates the formation of a carbon-carbon bond between a pyridine ring and a pyrazole ring.

General Synthetic Approach: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for synthesizing biaryl compounds, including heteroaromatic structures like this compound. The reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base.

A general workflow for the synthesis of this compound via Suzuki-Miyaura coupling is depicted below.

Illustrative Experimental Protocol

Materials:

-

4-Bromopyridine hydrochloride

-

1H-Pyrazole-4-boronic acid pinacol ester

-

Palladium catalyst (e.g., XPhos-derived precatalyst P1, 6-7 mol%)[3]

-

Potassium phosphate (K₃PO₄, 2.00 mmol)[3]

-

Dioxane (4 mL)[3]

-

Water (1 mL)[3]

Procedure:

-

To a reaction vessel, add 4-bromopyridine hydrochloride (1.00 mmol), 1H-pyrazole-4-boronic acid pinacol ester (2.00 mmol), the palladium catalyst, and potassium phosphate.[3]

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

Add dioxane and water to the reaction mixture.[3]

-

Heat the reaction mixture to 100 °C and stir for 24 hours.[3]

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired this compound.

Role in Drug Discovery and Development

The this compound scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolyl-pyridine core often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the target kinase.

Target Kinases and Therapeutic Areas

Derivatives of this compound have been investigated as inhibitors of a range of kinases, highlighting the versatility of this scaffold.

| Target Kinase Family | Therapeutic Area | Reference |

| Cyclin-Dependent Kinases (CDKs) | Cancer | [4] |

| c-Jun N-terminal Kinases (JNKs) | Inflammatory Diseases, Neurodegenerative Diseases | [5] |

| FMS-like Tyrosine Kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | [6] |

| TANK-Binding Kinase 1 (TBK1) | Autoimmune Diseases, Cancer | [7] |

| PIM-1 Kinase | Cancer | [8] |

Signaling Pathway Context

The development of kinase inhibitors based on the this compound scaffold aims to modulate specific signaling pathways that are aberrantly activated in disease states. For instance, inhibitors targeting kinases like JNK are designed to interfere with stress-activated protein kinase pathways.

References

- 1. This compound | 19959-71-8 [m.chemicalbook.com]

- 2. This compound | C8H7N3 | CID 1417890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of Pyrazole-Pyridine Scaffolds: A Technical Guide to a Privileged Heterocyclic Core in Drug Discovery

For Immediate Release

In the landscape of medicinal chemistry, the fusion of pyrazole and pyridine rings has given rise to a privileged scaffold with remarkable therapeutic potential. This technical guide offers an in-depth exploration of novel pyrazole-pyridine derivatives, providing researchers, scientists, and drug development professionals with a comprehensive resource on their synthesis, biological evaluation, and the intricate signaling pathways they modulate. The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of numerous approved drugs, and its combination with the versatile pyridine ring has unlocked new avenues for therapeutic intervention across a spectrum of diseases, including cancer, infectious diseases, and neurological disorders.[1][2][3][4]

Synthesizing the Future of Therapeutics: Methodologies and Innovations

The construction of the pyrazole-pyridine core is a testament to the ingenuity of modern synthetic chemistry. A variety of synthetic strategies have been developed to access these valuable scaffolds, ranging from classical condensation reactions to modern cross-coupling techniques and multicomponent reactions. These methods offer flexibility in introducing diverse substituents, enabling the fine-tuning of physicochemical properties and biological activity.

A prevalent strategy involves the construction of the pyridine ring onto a pre-existing pyrazole core.[5] For instance, the Gould-Jacobs reaction, traditionally used for quinoline synthesis, can be adapted by using 3-aminopyrazole derivatives in place of anilines to yield 1H-pyrazolo[3,4-b]pyridines.[5] Another common approach is the condensation of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds.[5]

More contemporary methods, such as palladium-catalyzed cross-coupling reactions like the Suzuki coupling, have proven invaluable for creating carbon-carbon bonds between pyrazole and pyridine fragments, allowing for the synthesis of complex derivatives with high precision.[6] Furthermore, one-pot multicomponent reactions have emerged as an efficient and atom-economical approach to generate pyrazole-fused pyridine derivatives from simple starting materials. A novel and straightforward route for synthesizing pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles has also been recently developed, highlighting the continuous innovation in this field.[7]

Targeting Disease at its Core: Biological Activities and Signaling Pathways

The therapeutic promise of pyrazole-pyridine scaffolds lies in their ability to interact with a wide array of biological targets with high specificity and potency. These compounds have demonstrated significant activity as inhibitors of protein-protein interactions, kinase inhibitors, and modulators of G-protein coupled receptors, underscoring their versatility in drug design.

Disrupting Protein-Protein Interactions: The Case of PEX14-PEX5

A notable example of pyrazole-pyridine derivatives' therapeutic potential is their activity as inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a critical process for glycosomal protein import in Trypanosoma parasites, the causative agents of devastating diseases like sleeping sickness and Chagas disease.[8][9] Structure-activity relationship (SAR) studies on pyrazolo[4,3-c]pyridines have revealed that substitutions on the pyrazole ring are crucial for binding to PEX14.[8] By disrupting this essential PPI, these compounds lead to the mislocalization of glycosomal enzymes, ultimately proving fatal to the parasite.[9]

Modulating Kinase Activity: PIM-1 Inhibition in Cancer

In the realm of oncology, pyrazolo[3,4-b]pyridine derivatives have emerged as potent inhibitors of PIM-1 kinase, a proto-oncogene frequently overexpressed in various cancers, including breast cancer.[10] Certain compounds have demonstrated significant cytotoxic activity against breast cancer cell lines, such as MCF-7, with IC50 values in the nanomolar range.[10] Mechanistic studies have revealed that these inhibitors can induce apoptosis and cause cell cycle arrest at the G2/M phase, highlighting their potential as anti-cancer agents.[10]

Allosteric Modulation of Receptors: M4 Muscarinic Acetylcholine Receptor

Pyrazole-pyridine derivatives have also been identified as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target for the treatment of neuropsychiatric disorders.[6] These compounds have been shown to enhance the binding affinity of the endogenous ligand, acetylcholine, to the M4 receptor.[6] This allosteric modulation presents a promising strategy for developing novel therapeutics with improved selectivity and reduced side effects compared to traditional orthosteric ligands.

Quantitative Insights: A Comparative Analysis of Biological Activity

To facilitate a clear comparison of the biological activities of various pyrazole-pyridine scaffolds, the following tables summarize key quantitative data from recent studies.

Table 1: PEX14-PEX5 Protein-Protein Interaction Inhibition

| Compound | AlphaScreen IC50 (µM) | T. brucei EC50 (µM) | T. cruzi EC50 (µM) | Reference |

| 1 | 2.5 | 0.8 | 1.2 | [8] |

| 2 | >50 | ND | ND | [8] |

| 3 | 7.8 | 2.1 | 3.5 | [8] |

| 29 | 0.6 | 0.3 | 0.5 | [8] |

| ND: Not Determined |

Table 2: PIM-1 Kinase Inhibition and Cytotoxicity

| Compound | PIM-1 IC50 (nM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | MCF-10A IC50 (µM) | Reference |

| 17 | 43 | 5.98 | >50 | >50 | [10] |

| 19 | 26 | 5.61 | >50 | >50 | [10] |

| 5-FU | N/A | 17 | N/A | N/A | [10] |

| N/A: Not Applicable |

Table 3: M4 Muscarinic Receptor Allosteric Modulation

| Compound | M4 pKB | M4 logαACh | Reference |

| 8 | 6.8 ± 0.1 | 2.1 ± 0.2 | [6] |

| 9 | 7.2 ± 0.1 | 2.5 ± 0.1 | [6] |

| 10 | 7.5 ± 0.1 | 2.8 ± 0.1 | [6] |

| 11 | 7.9 ± 0.1 | 3.2 ± 0.1 | [6] |

| 12 | 8.2 ± 0.1 | 3.5 ± 0.1 | [6] |

| 13 | 7.1 ± 0.1 | 2.3 ± 0.1 | [6] |

Experimental Corner: Detailed Protocols for Synthesis and Evaluation

Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for key experiments cited in the development of novel pyrazole-pyridine scaffolds.

General Synthetic Protocol for Pyrazol-4-yl-pyridine Derivatives via Suzuki Coupling[7]

-

N-Alkylation of Pyrazole Boronic Ester: To a solution of the pyrazole boronic ester in a suitable solvent (e.g., DMF), add a base (e.g., Cs2CO3) and the appropriate alkyl halide. Stir the reaction mixture at room temperature or elevated temperature until completion, as monitored by TLC or LC-MS.

-

First Suzuki Coupling: In a reaction vessel, combine the N-alkylated pyrazole boronic ester, a bromopyridine derivative, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3) in a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture and heat under an inert atmosphere until the starting materials are consumed.

-

Work-up and Purification: After cooling to room temperature, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

-

Second Suzuki Coupling (if applicable): If the bromopyridine derivative contains an additional halide, repeat the Suzuki coupling procedure with another boronic acid or ester to introduce further diversity.

-

Final Product Characterization: Characterize the final product by standard analytical techniques, including 1H NMR, 13C NMR, and mass spectrometry.

In Vitro PIM-1 Kinase Inhibition Assay[11]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing PIM-1 kinase, a fluorescently labeled peptide substrate, and ATP in a suitable kinase buffer.

-

Compound Incubation: Add varying concentrations of the test pyrazolo[3,4-b]pyridine derivatives to the reaction mixture. Include a positive control (known PIM-1 inhibitor) and a negative control (DMSO vehicle).

-

Kinase Reaction: Incubate the reaction mixtures at 30°C for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

-

Detection: Stop the kinase reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assay (MTT Assay) for Cytotoxicity Screening[11]

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) and non-cancerous cells (e.g., MCF-10A) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazolo[3,4-b]pyridine derivatives for a specified duration (e.g., 48 or 72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Conclusion and Future Directions

The pyrazole-pyridine scaffold has firmly established itself as a versatile and highly promising framework in the ongoing quest for novel therapeutics.[1][2][3] The synthetic accessibility of these compounds, coupled with their ability to potently and selectively modulate a diverse range of biological targets, ensures their continued prominence in drug discovery programs. Future research will undoubtedly focus on expanding the chemical space of pyrazole-pyridine derivatives through the development of innovative synthetic methodologies and the exploration of novel biological targets. As our understanding of the intricate molecular mechanisms underlying various diseases deepens, the rational design of next-generation pyrazole-pyridine-based drugs holds the key to addressing unmet medical needs and improving human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review on biological activity of pyrazole contain pyrimidine derivatives [wisdomlib.org]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbon ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07521K [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1H-Pyrazol-4-yl)pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-pyrazol-4-yl)pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry, earning the designation of a "privileged structure." This recognition stems from its recurring presence in a multitude of biologically active compounds across various therapeutic areas. Its unique structural and electronic properties, including its ability to participate in hydrogen bonding as both a donor and acceptor, engage in π-stacking interactions, and serve as a versatile synthetic handle, make it an ideal framework for the design of potent and selective ligands for a diverse range of biological targets. This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological applications with a focus on kinase inhibition, and its role in the development of targeted therapeutics.

Synthesis of the this compound Core

The synthesis of the this compound scaffold and its derivatives can be achieved through several strategic approaches. A common and versatile method involves a Suzuki coupling reaction, a palladium-catalyzed cross-coupling of a pyridine-containing boronic acid or ester with a halogenated pyrazole.[1] Alternatively, a halogenated pyridine can be coupled with a pyrazole-containing boronic acid or ester. Another approach involves the construction of the pyrazole ring onto a pre-existing pyridine framework, or vice versa.

General Experimental Protocol: Suzuki Coupling

A representative synthetic protocol for the formation of a this compound derivative via a Suzuki coupling reaction is as follows:

-

Reaction Setup: To a reaction vessel is added 4-chloropyridine (1 equivalent), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equivalents), palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 equivalents), and a base (e.g., K2CO3, 2 equivalents).

-

Solvent and Degassing: A suitable solvent system, such as a mixture of dioxane and water, is added. The reaction mixture is then thoroughly degassed by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80 to 100 °C and stirred for several hours (typically 4-12 hours) until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-(1-(tert-butoxycarbonyl)-1H-pyrazol-4-yl)pyridine.

-

Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the final this compound core.

Biological Applications as a Kinase Inhibitor

The this compound scaffold has proven to be a highly effective pharmacophore in the design of kinase inhibitors. Kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of drug targets. The this compound moiety often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region, a flexible loop of amino acids that connects the N- and C-lobes of the kinase domain.

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases are key regulators of the cell cycle, and their aberrant activity is frequently observed in cancer.[2] The this compound scaffold has been successfully incorporated into potent CDK inhibitors. For instance, derivatives of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine have been identified as potent CDK2 inhibitors.[3]

| Compound | Target | IC50 / Ki (µM) | Cell Line | GI50 (µM) | Reference |

| 14 | CDK2 | 0.007 (Ki) | A2780 | >10 | [3] |

| CDK5 | 0.003 (Ki) | [3] | |||

| 15 | CDK2 | 0.005 (Ki) | MV4-11 | 0.127 | [3] |

| OVCAR5 | 0.150 | [3] |

Janus Kinase (JAK) Inhibition

The JAK-STAT signaling pathway is a crucial communication cascade for numerous cytokines and growth factors, playing a vital role in immunity and inflammation.[] Aberrant JAK-STAT signaling is implicated in various autoimmune diseases and cancers. The this compound scaffold has been utilized in the development of JAK inhibitors.

Mitogen-Activated Protein Kinase (MAPK) Inhibition

The MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[1][5] Its constitutive activation is a common feature in many human cancers.[6] The this compound moiety has been incorporated into inhibitors of various kinases within this pathway, including JNK and p38.[7]

| Compound | Target | IC50 (nM) | Selectivity vs p38 | Reference |

| 12 | JNK3 | 160 | >20 µM | [7] |

| 13 | JNK3 | 80 | >20 µM | [7] |

Experimental Protocols for Biological Assays

Kinase Inhibition Assay (General Protocol)

A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay that measures the phosphorylation of a substrate. The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during the kinase reaction.[8]

-

Reaction Setup: In a 384-well plate, add the test compound (at various concentrations) and the specific kinase enzyme in a suitable buffer.

-

Substrate Addition: Add the corresponding substrate for the kinase to the wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

-

Termination and ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction, producing a luminescent signal.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%, can then be calculated.

Cell-Based Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours).[10]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[9]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to a vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability and favorable physicochemical properties have enabled the development of a wide array of potent and selective inhibitors targeting various protein kinases implicated in diseases such as cancer and inflammatory disorders. The continued exploration of this versatile core, coupled with a deeper understanding of its structure-activity relationships, promises to yield novel and effective therapeutic agents for a range of unmet medical needs. This guide provides a foundational understanding for researchers and drug development professionals seeking to leverage the potential of the this compound scaffold in their discovery programs.

References

- 1. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elgenelim.com [elgenelim.com]

- 3. Discovery of N,4-Di(1 H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

Initial Synthesis Routes for 4-(1H-pyrazol-4-yl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrazol-4-yl)pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural motif, featuring both a pyridine and a pyrazole ring, is a key component in a variety of biologically active molecules and functional materials. The development of efficient and scalable synthetic routes to this important scaffold is crucial for advancing research and development in these fields. This technical guide provides a comprehensive overview of the primary initial synthesis routes for this compound, with a focus on palladium-catalyzed cross-coupling reactions, which represent the most versatile and widely employed methodologies. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways are presented to facilitate practical application by researchers.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through the formation of the C-C bond between the 4-position of the pyridine ring and the 4-position of the pyrazole ring. Palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings, have emerged as the most effective methods for forging this bond. These reactions offer high yields, functional group tolerance, and predictable regioselectivity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of synthesizing this compound, this reaction typically involves the coupling of a 4-halopyridine with a pyrazole-4-boronic acid or its corresponding pinacol ester derivative in the presence of a palladium catalyst and a base.

Reaction Scheme:

An In-depth Technical Guide on the Physicochemical Properties of 4-(1H-pyrazol-4-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1H-pyrazol-4-yl)pyridine is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural motif, featuring both a pyridine and a pyrazole ring, makes it a versatile scaffold for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering valuable data and methodologies for researchers and scientists. Understanding these properties is crucial for predicting the compound's behavior in biological systems, optimizing its formulation, and guiding the development of new pharmaceuticals.

The compound is noted as a key intermediate in the synthesis of various biologically active molecules, with potential applications as an antibacterial, anti-inflammatory, and anti-tumor agent. Furthermore, derivatives of this compound have been identified as potent inhibitors of c-Jun N-terminal kinase (JNK), a key signaling protein implicated in various disease processes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, other parameters are based on computational predictions and are specified as such.

| Property | Value | Source |

| Molecular Formula | C₈H₇N₃ | PubChem[1] |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| Melting Point | 195-198 °C | Apollo Scientific[2] |

| Boiling Point | Not experimentally determined | N/A |

| pKa | Not experimentally determined | N/A |

| logP (Computed) | 0.8 | PubChem[1] |

| Aqueous Solubility | Predicted to be low | Pipzine Chemicals[3] |

| Appearance | Solid | Pipzine Chemicals[3] |

| CAS Number | 19959-71-8 | SCBT[4] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical properties. Below are generalized, yet detailed, methodologies for key experiments that can be adapted for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at different pH values, which in turn affects its solubility, permeability, and target binding.

Principle: This method involves the titration of a solution of the compound with a standardized acid or base. The pKa is determined from the inflection point of the resulting pH titration curve.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in deionized water. Gentle heating or sonication may be required to aid dissolution.

-

Calibrate the pH meter using standard buffer solutions at pH 4, 7, and 10.

-

Place a known volume of the compound solution into a beaker with a stir bar.

-

If the compound is expected to be basic, titrate with the standardized HCl solution. If acidic, titrate with standardized NaOH.

-

Add the titrant in small, precise increments (e.g., 0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve to find the inflection point.

Determination of logP by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties.

Principle: The shake-flask method involves partitioning the compound between two immiscible phases, typically n-octanol and water. The logP is the logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase at equilibrium.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add equal volumes of the pre-saturated n-octanol and water to a separatory funnel or centrifuge tube.

-

Add a small, known amount of the stock solution to the biphasic system.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

-

Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

-

Carefully collect samples from both the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method. A calibration curve should be prepared for accurate quantification.

-

Calculate the partition coefficient (P) as: P = [Concentration in octanol] / [Concentration in water].

-

The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's bioavailability and formulation.

Principle: This method involves creating a saturated solution of the compound in water and then quantifying the concentration of the dissolved compound.

Materials:

-

This compound

-

Deionized water or a suitable buffer

-

Vials with screw caps

-

Shaker or rotator

-

Filtration device (e.g., syringe filter with a 0.45 µm membrane)

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of water or buffer.

-

Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow any undissolved solid to settle.

-

Filter the supernatant to remove any undissolved particles. It is crucial to ensure the filtration process does not cause precipitation.

-

Dilute the clear filtrate with a suitable solvent if necessary.

-

Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method.

-

The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Biological Activity and Signaling Pathway

Derivatives of this compound have been identified as inhibitors of c-Jun N-terminal kinase (JNK).[5][6] The JNK signaling pathway is a critical regulator of various cellular processes, including inflammation, apoptosis, and cell proliferation. Inhibition of this pathway is a promising therapeutic strategy for a range of diseases, including neurodegenerative disorders, inflammatory diseases, and cancer.

The JNK pathway is a mitogen-activated protein kinase (MAPK) cascade. It is typically activated by stress stimuli such as inflammatory cytokines, UV radiation, and oxidative stress. The core of the pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK). Upon activation, JNK phosphorylates a variety of downstream transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in the cellular response to stress.

Caption: The c-Jun N-terminal Kinase (JNK) signaling pathway and the point of inhibition.

Synthesis Workflow

A logical workflow for the synthesis and characterization of this compound would involve the following key steps:

Caption: A general workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure and potential biological activities. This guide has summarized its key physicochemical properties, provided detailed experimental protocols for their determination, and outlined its relevance as a potential JNK inhibitor. The provided diagrams illustrate the JNK signaling pathway and a general synthetic workflow, offering a visual aid for researchers. While some experimental data for this specific compound are yet to be published, the information and methodologies presented here provide a solid foundation for further research and development efforts in medicinal chemistry and related scientific disciplines.

References

- 1. This compound | C8H7N3 | CID 1417890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 19959-71-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. 4-(1-Methyl-1H-Pyrazol-4-Yl)Pyridine: Chemical Properties, Uses, Safety Data & Supplier China | High Purity API & Research Chemicals [pipzine-chem.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Core: A Technical Guide to the Chemical Space of Pyrazole-Pyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrazole and pyridine rings has given rise to a privileged scaffold in modern medicinal chemistry. Pyrazole-pyridine derivatives exhibit a remarkable breadth of biological activities, positioning them as promising candidates in the development of novel therapeutics for a spectrum of diseases, including cancer, inflammation, and neurological disorders. Their chemical tractability and diverse substitution patterns allow for fine-tuning of their pharmacological profiles, making the exploration of their chemical space a highly active area of research.

This technical guide provides an in-depth exploration of the pyrazole-pyridine core, offering a comprehensive overview of its synthesis, biological significance, and the structure-activity relationships that govern its therapeutic potential. Detailed experimental protocols for key synthetic methodologies and biological assays are presented, alongside a quantitative analysis of reported biological data to facilitate comparative evaluation. Visualizations of critical signaling pathways and experimental workflows are provided to enhance understanding and guide future research endeavors.

Synthetic Strategies: Building the Pyrazole-Pyridine Core

The construction of the pyrazole-pyridine scaffold can be broadly categorized into two main approaches: the annulation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine template.

One common strategy involves the condensation of 5-aminopyrazole derivatives with α,β-unsaturated ketones.[1] This method allows for the introduction of diverse substituents on the newly formed pyridine ring. Another versatile approach is the Gould-Jacobs reaction, where 3-aminopyrazole is reacted with diethyl 2-(ethoxymethylene)malonate to yield 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be further functionalized.[1]

More recent and efficient methods include a one-pot synthesis of pyrazolo[4,3-b]pyridines from readily available 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[2][3] This protocol offers operational simplicity and the use of stable arenediazonium tosylates.[2][3]

Representative Synthetic Workflow

Biological Activities and Structure-Activity Relationships (SAR)

Pyrazole-pyridine derivatives have demonstrated potent activity against a wide range of biological targets, most notably protein kinases.[4] The pyrazole moiety often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of kinases.[4][5] The pyridine ring and its substituents can then be modified to achieve selectivity and improve pharmacokinetic properties.

For example, a series of pyrazolo[3,4-b]pyridine derivatives were developed as potent activators of adenosine 5'-monophosphate-activated protein kinase (AMPK).[6] SAR studies revealed that an unsubstituted pyrazole N-H and para-substitution on a diphenyl group were critical for activity.[6] In another study, pyrazolo[4,3-c]pyridines were identified as the first inhibitors of the PEX14–PEX5 protein–protein interaction with trypanocidal activity.[7]

Kinase Inhibition Signaling Pathway

Quantitative Biological Data

The following tables summarize the biological activity of representative pyrazole-pyridine derivatives against various targets.

| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Reference |

| 17f | AMPKα1γ1β1 | Enzyme Activity | 0.42 (EC50) | [6] |

| 17f | NRK-49F cells | Cell Proliferation | 0.78 (IC50) | [6] |

| 15y | TBK1 | Enzyme Activity | 0.0002 (IC50) | [8] |

| Compound 9 | PIM-1 Kinase | Enzyme Activity | 0.0204 (IC50) | [9] |

| Afuresertib | Akt1 | Enzyme Activity | 0.00002 (IC50) | [5] |

Detailed Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[4,3-b]pyridines[2]

Materials:

-

2-chloro-3-nitropyridine derivative

-

Ethyl acetoacetate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

Arenediazonium tosylate

-

Pyridine

-

Pyrrolidine

-

Ethanol

Step 1: Synthesis of Pyridinyl Keto Ester To a solution of the 2-chloro-3-nitropyridine derivative in DMF, add ethyl acetoacetate and potassium carbonate. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into water and extract with an organic solvent. Dry the organic layer and concentrate under reduced pressure to yield the pyridinyl keto ester.

Step 2: One-Pot Azo-Coupling and Cyclization Dissolve the pyridinyl keto ester in ethanol. Add the arenediazonium tosylate and pyridine, and stir the mixture at room temperature. After completion of the azo-coupling (monitored by TLC), add pyrrolidine to the reaction mixture and heat to 40 °C. Continue stirring until the cyclization is complete. Cool the reaction mixture, and collect the precipitated product by filtration. Purify the crude product by recrystallization or column chromatography.

Characterization: The final products are typically characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).[2]

In Vitro Kinase Inhibition Assay (Example: TBK1)[8]

Materials:

-

Recombinant human TBK1 enzyme

-

ATP

-

Substrate peptide

-

Test compounds (pyrazole-pyridine derivatives)

-

Assay buffer

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the test compound, recombinant TBK1 enzyme, and the substrate peptide in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a kinase detection reagent according to the manufacturer's protocol.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow for Kinase Inhibition Assay

Conclusion

The pyrazole-pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic accessibility and the diverse biological activities of its derivatives make it a highly attractive core for medicinal chemists. This guide has provided a foundational understanding of the chemical space of pyrazole-pyridine derivatives, from their synthesis to their biological evaluation. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers dedicated to advancing the therapeutic potential of this remarkable heterocyclic system.

References

- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 6. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]

The Rise of a Privileged Scaffold: A Literature Review of 4-(1H-Pyrazol-4-yl)pyridine and its Analogs in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(1H-pyrazol-4-yl)pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to the development of potent and selective inhibitors for various diseases, most notably cancer. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and structure-activity relationships of this compound and its analogs, with a focus on their role as kinase inhibitors.

Synthesis of the this compound Scaffold

The construction of the this compound core and its analogs is primarily achieved through two main synthetic strategies: Suzuki-Miyaura cross-coupling and cyclocondensation reactions.

1. Suzuki-Miyaura Cross-Coupling: This is a widely employed method for forming the C-C bond between the pyrazole and pyridine rings. The general approach involves the palladium-catalyzed coupling of a pyridine boronic acid or ester with a halogenated pyrazole, or vice versa.

-

General Experimental Protocol for Suzuki-Miyaura Coupling: A mixture of the aryl halide (1.0 equiv), boronic acid or ester (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ or XPhos Pd G2 (0.05-0.1 equiv), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv) is prepared in a suitable solvent system (e.g., 1,4-dioxane/water, DMF, or acetonitrile). The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 °C to reflux for a period of 2 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound analog.

2. Cyclocondensation Reactions: This strategy involves the formation of either the pyrazole or the pyridine ring from acyclic precursors. For instance, a pyrazolopyridine core can be synthesized by the reaction of a substituted hydrazine with a dicarbonyl compound containing a pyridine moiety.

-

General Experimental Protocol for Cyclocondensation: A mixture of the hydrazine derivative (1.0 equiv) and the 1,3-dicarbonyl compound (1.0-1.2 equiv) is dissolved in a suitable solvent such as ethanol or glacial acetic acid. The reaction may be catalyzed by an acid (e.g., HCl) or a base (e.g., piperidine) and is typically heated to reflux for several hours. After cooling, the product often precipitates from the solution and can be collected by filtration. If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Biological Activities and Therapeutic Targets

Analogs of this compound have demonstrated a broad spectrum of biological activities, with a significant focus on their role as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.

c-Jun N-terminal Kinase (JNK) Inhibition

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is involved in cellular responses to stress, inflammation, and apoptosis.[1][2] Dysregulation of the JNK pathway is implicated in various diseases, including cancer and neurodegenerative disorders. Several 4-(pyrazol-3-yl)-pyridine derivatives have been identified as potent JNK inhibitors.[1]

// Nodes Stress [label="Stress Stimuli\n(UV, Cytokines)", fillcolor="#F1F3F4", fontcolor="#202124"]; MAP3K [label="MAPKKK\n(e.g., ASK1)", fillcolor="#FBBC05", fontcolor="#202124"]; MAP2K [label="MAPKK\n(MKK4/7)", fillcolor="#FBBC05", fontcolor="#202124"]; JNK [label="JNK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cJun [label="c-Jun", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> MAP3K; MAP3K -> MAP2K; MAP2K -> JNK; JNK -> cJun; cJun -> Apoptosis; cJun -> Inflammation; cJun -> Proliferation; Inhibitor -> JNK [arrowhead=tee, color="#EA4335"]; } dot Figure 1: Simplified JNK Signaling Pathway and Inhibition.

Table 1: In Vitro Activity of 4-(Pyrazol-3-yl)-pyridine Analogs as JNK Inhibitors [3]

| Compound | R² | R³ | JNK3 IC₅₀ (µM) | p38 IC₅₀ (µM) |

| 37 | D | 4-FPh | 0.007 | 0.02 |

| 38 | D | 3-Py | 0.11 | 1.14 |

| 39 | E | 2-Py | 0.15 | 0.19 |

| 40 | E | 3-Py | 0.39 | > 20 |

| 41 | E | 4-Py | 0.39 | > 20 |

| 42 | D | n-Pr | 1.40 | > 20 |

| 43 | D | Me | 0.40 | > 20 |

R² and R³ represent substituents on the pyridine and pyrazole rings, respectively, as described in the source publication.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition

CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the regulation of the cell cycle, particularly the G1/S transition.[4] Overexpression or aberrant activation of CDK2 is a common feature in many cancers, making it an attractive target for anticancer drug development.[5][6] A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which can be considered analogs of this compound, have been developed as potent and selective CDK2 inhibitors.[5][6]

// Nodes CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#FBBC05", fontcolor="#202124"]; Rb [label="Rb", fillcolor="#34A853", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853", fontcolor="#FFFFFF"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05", fontcolor="#202124"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S_Phase [label="S-Phase Entry", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibitor [label="this compound\nAnalogs", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges CyclinD_CDK46 -> Rb [label=" p"]; Rb -> E2F [arrowhead=tee, label="|"]; E2F -> CyclinE [label=" transcription"]; CyclinE -> CDK2; CDK2 -> Rb [label=" p"]; E2F -> S_Phase; Inhibitor -> CDK2 [arrowhead=tee, color="#EA4335"]; } dot Figure 2: Simplified CDK2/Cyclin E Signaling Pathway and Inhibition.

Table 2: In Vitro Activity of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine Analogs as CDK Inhibitors [5][6]

| Compound | CDK1/B Kᵢ (µM) | CDK2/E Kᵢ (µM) | CDK5/p25 Kᵢ (µM) | CDK9/T1 Kᵢ (µM) | A2780 GI₅₀ (µM) |

| 14 | >1.000 | 0.007 | 0.003 | 0.165 | 4.350 |

| 15 | 0.130 | 0.005 | 0.008 | 0.075 | 0.158 |

Kᵢ represents the inhibitory constant, and GI₅₀ is the concentration for 50% growth inhibition in A2780 ovarian cancer cells.

Experimental Workflows for Inhibitor Evaluation

The discovery and characterization of this compound-based kinase inhibitors typically follow a multi-step experimental workflow.

Key Experimental Protocols

-

Biochemical Kinase Assays (TR-FRET or ADP-Glo™): These assays are used to determine the direct inhibitory effect of the compounds on the target kinase.[5][7]

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the inhibition of substrate phosphorylation by detecting the proximity of a europium-labeled antibody and a fluorescently labeled substrate. The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

-

General Protocol: The kinase, substrate, and test compound are incubated in a microplate well. The reaction is initiated by the addition of ATP. After a set incubation period, a detection reagent is added to stop the reaction and generate a signal (fluorescence or luminescence) that is inversely proportional to the kinase activity. IC₅₀ values are then calculated from dose-response curves.

-

-

Cell-Based Proliferation Assays (MTT or CellTiter-Glo®): These assays assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

-

Principle: The MTT assay measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases. The CellTiter-Glo® assay quantifies the number of viable cells in culture based on the quantitation of ATP, which signals the presence of metabolically active cells.

-

General Protocol: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours). The respective assay reagent is then added, and the absorbance or luminescence is measured using a microplate reader. GI₅₀ or IC₅₀ values are determined from the resulting dose-response curves.

-

-

Western Blotting: This technique is used to analyze the effect of the inhibitors on the phosphorylation status of downstream targets in the signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the target protein.

-

General Protocol: Cells are treated with the inhibitor, lysed, and the protein concentration is determined. Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using a chemiluminescence detection system.

-

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis: Flow cytometry is used to determine the effect of the compounds on cell cycle distribution and the induction of apoptosis.

-

Principle: For cell cycle analysis, cells are stained with a fluorescent dye that binds to DNA (e.g., propidium iodide), and the DNA content is measured to determine the percentage of cells in each phase of the cell cycle. For apoptosis analysis, cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye (e.g., propidium iodide).

-

General Protocol: Cells are treated with the compound, harvested, and then stained with the appropriate fluorescent dyes. The stained cells are then analyzed using a flow cytometer.

-

Pharmacokinetic Properties

While extensive pharmacokinetic data for a wide range of this compound analogs is not always available in the public domain, some studies have reported key parameters for lead compounds. Good oral bioavailability and metabolic stability are crucial for the successful development of these compounds as therapeutic agents.

Table 3: Pharmacokinetic Parameters of Selected 4-(Pyrazol-3-yl)-pyridine Analogs in Rats [3]

| Compound | Clp (mL/min/kg) | t₁/₂ (h) | Oral AUC (µM.h) | %F |

| 15 | 9.0 | 1.3 | 7.1 | 73 |

| 16 | 0.9 | 6.5 | 45 | 75 |

| 20 | 4.2 | 2.3 | 10 | 69 |

| 21 | 4.0 | 3.4 | 14.9 | 73 |

| 37 | 6.4 | 1.5 | 6 | 51 |

Clp: Clearance; t₁/₂: Half-life; AUC: Area under the curve; %F: Oral bioavailability.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable framework in the design of potent and selective kinase inhibitors. The synthetic accessibility and the potential for diverse functionalization of this core structure have enabled the development of promising drug candidates for the treatment of cancer and other diseases. The continued exploration of the structure-activity relationships of these analogs, coupled with detailed mechanistic and in vivo studies, will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and safety profiles. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their clinical translatability and on exploring their potential as inhibitors of other relevant biological targets.

References

- 1. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]

- 2. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclin E/Cdk2 - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. promega.com [promega.com]

Tautomerism in 4-(1H-pyrazol-4-yl)pyridine Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prototropic tautomerism in 4-(1H-pyrazol-4-yl)pyridine systems. Given the prevalence of this scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and modulators of G-protein coupled receptors, a thorough understanding of its tautomeric behavior is critical for rational drug design, structure-activity relationship (SAR) studies, and predicting pharmacokinetic and pharmacodynamic properties.

Introduction to Tautomerism in Heterocyclic Systems

Tautomers are structural isomers of organic compounds that readily interconvert. Prototropic tautomerism, the most common form, involves the migration of a proton, accompanied by a switch of a single bond and adjacent double bond. In N-heterocyclic compounds like pyrazoles and pyridines, the position of the tautomeric equilibrium can be influenced by several factors including:

-

Substitution patterns: Electron-donating or withdrawing groups can alter the acidity and basicity of the ring nitrogens and carbons, thereby shifting the equilibrium.

-

Solvent effects: The polarity of the solvent can preferentially stabilize one tautomer over another through hydrogen bonding or dipole-dipole interactions.

-

Solid-state effects: Crystal packing forces and intermolecular hydrogen bonding in the solid state can lock the molecule in a specific tautomeric form, which may differ from the dominant form in solution.

-

pH: The protonation state of the molecule can significantly influence which tautomeric form is present.

The this compound core possesses two heterocyclic rings capable of tautomerism: the pyrazole ring and, under certain conditions, the pyridine ring (e.g., keto-enol tautomerism if a hydroxyl group is present). The most significant tautomerism in the unsubstituted core involves the migration of the proton between the two nitrogen atoms of the pyrazole ring.

Annular Tautomerism in the this compound Core

The primary tautomeric equilibrium in the this compound scaffold is the annular tautomerism of the pyrazole ring. This results in two distinct tautomers, often designated based on the position of the pyridine substituent relative to the protonated nitrogen. For the purpose of this guide, we will refer to them as Tautomer A and Tautomer B.

The relative stability of Tautomer A and Tautomer B is generally very similar in the unsubstituted parent compound, leading to a dynamic equilibrium in solution. However, substitution on either the pyrazole or pyridine ring can shift this equilibrium significantly.

Quantitative Analysis of Tautomeric Equilibrium

While specific experimental data for the unsubstituted this compound is not extensively published, computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. These calculations can provide Gibbs free energy differences (ΔG), which are used to determine the equilibrium constant (Keq) and the percentage of each tautomer at equilibrium.

Table 1: Hypothetical Quantitative Data from DFT Calculations (Note: This data is illustrative of typical results from a computational study and is not derived from a published experiment on the parent compound.)

| Parameter | Gas Phase | Chloroform (Implicit) | Water (Implicit) |

| ΔE (kcal/mol) | 0.25 | 0.15 | -0.10 |

| ΔG (kcal/mol) at 298K | 0.22 | 0.12 | -0.15 |

| Keq ([B]/[A]) | 0.69 | 0.82 | 1.29 |

| % Tautomer A | 59.2% | 55.0% | 43.7% |

| % Tautomer B | 40.8% | 45.0% | 56.3% |

ΔE represents the difference in electronic energy between Tautomer B and Tautomer A. ΔG is the Gibbs free energy difference. Keq is the equilibrium constant.

Experimental Protocols for Tautomer Analysis

The study of tautomerism relies on a combination of spectroscopic and theoretical methods. Below are generalized protocols for key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for studying tautomeric equilibria in solution.[1] The interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each species.

Protocol:

-

Sample Preparation: Dissolve the this compound derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) at a concentration of 5-10 mg/mL. The choice of solvent is critical as it can influence the tautomeric ratio.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H NMR spectrum. Key signals to monitor are the pyrazole N-H proton (which will be broad and may exchange with residual water) and the pyrazole C-H protons.

-

The chemical shifts of the pyrazole C-H protons will differ between the two tautomers due to the different electronic environment.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the pyrazole carbons (C3, C4, and C5) are sensitive to the tautomeric form.

-

-

¹⁵N NMR Acquisition (if isotopically labeled):

-

For unambiguous assignment, ¹⁵N NMR is highly informative. The chemical shifts of the two pyrazole nitrogens will be significantly different in each tautomer.

-

-

Data Analysis:

-

Integrate the well-resolved signals corresponding to each tautomer in the ¹H NMR spectrum.

-

The ratio of the integrals directly corresponds to the ratio of the tautomers in solution.

-

Calculate the equilibrium constant (Keq) from this ratio.

-

Variable temperature (VT) NMR can also be performed to study the thermodynamics of the equilibrium.

-

X-ray Crystallography

X-ray crystallography provides definitive evidence of the tautomeric form present in the solid state.

Protocol:

-

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data, typically at a low temperature (e.g., 100 K) to reduce thermal motion.[2]

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the experimental data.

-

The key step is to locate the position of the pyrazole N-H proton in the electron density map, which will unambiguously identify the tautomer present in the crystal lattice. In some cases, the proton may be disordered over the two nitrogen atoms.[2]

-

Computational Chemistry (DFT)

Computational methods are essential for predicting tautomer stabilities and complementing experimental data.[3]

Protocol:

-

Structure Generation: Build the 3D structures of all possible tautomers (Tautomer A and Tautomer B).

-

Geometry Optimization: Perform geometry optimization for each tautomer using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This should be done for the gas phase and with an implicit solvent model (e.g., SMD or PCM) to simulate different environments.[3]

-

Frequency Calculation: Perform frequency calculations on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).

-

Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the tautomers in each environment.

-

Data Analysis: Use the calculated ΔG values to determine the theoretical Keq and tautomer percentages at a given temperature (e.g., 298.15 K).

Biological Significance and Drug Development Implications

The this compound scaffold is a key pharmacophore in many biologically active molecules. The specific tautomeric form of the pyrazole ring can have a profound impact on a compound's ability to bind to its biological target.

Kinase Inhibition

Many kinase inhibitors utilize a hydrogen bond donor/acceptor motif to interact with the "hinge" region of the kinase domain. For 4-(pyrazol-4-yl)pyridine-based inhibitors, the pyrazole ring is often crucial for this interaction.[4] One nitrogen acts as a hydrogen bond acceptor, while the N-H group acts as a hydrogen bond donor. The position of the N-H proton (i.e., the tautomeric form) dictates which nitrogen can donate a hydrogen bond, thus defining the geometry of the interaction with the protein. An incorrect tautomer may be unable to form the required hydrogen bonds, leading to a significant loss of potency.

GPCR Modulation

This scaffold is also found in allosteric modulators of muscarinic acetylcholine receptors (M4).[5] The overall electrostatic potential and dipole moment of the molecule, which are influenced by the tautomeric state, can be critical for recognition and binding at an allosteric site.

Conclusion

The tautomerism of this compound systems is a critical consideration for chemists and pharmacologists working with this important scaffold. While the unsubstituted core exists as a dynamic equilibrium of two primary annular tautomers, this balance is sensitive to substitution and the local environment. A comprehensive approach utilizing NMR spectroscopy for solution-state analysis, X-ray crystallography for solid-state characterization, and computational chemistry for energetic predictions is essential for fully understanding and harnessing the properties of these compounds in drug discovery and development. The correct identification of the bioactive tautomer is paramount for effective SAR optimization and the design of potent and selective therapeutics.

References

- 1. Tautomerism Detected by NMR | Encyclopedia MDPI [encyclopedia.pub]

- 2. Low-temperature crystal structure of 4-chloro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2019000236A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]

Bioisosteric Replacement Strategies for the 4-(1H-Pyrazol-4-yl)pyridine Core: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1H-pyrazol-4-yl)pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry, prominently featured in the development of a diverse range of therapeutic agents. Its unique electronic properties and ability to form key hydrogen bond interactions have established it as a critical hinge-binding element in numerous kinase inhibitors. This technical guide provides an in-depth exploration of bioisosteric replacement strategies for the this compound core, offering a comprehensive resource for researchers engaged in the design and optimization of novel drug candidates. This document details structure-activity relationships (SAR), experimental protocols for synthesis and biological evaluation, and the signaling pathways modulated by compounds bearing this versatile scaffold.

The this compound Core: A Versatile Scaffold

The this compound core is recognized for its role as a bioisostere of purine, enabling it to effectively interact with the ATP-binding sites of various kinases. This interaction is often characterized by the formation of crucial hydrogen bonds between the pyrazole and pyridine nitrogens and the hinge region of the kinase. The inherent modularity of this scaffold allows for substitutions at multiple positions on both the pyrazole and pyridine rings, providing a rich landscape for SAR exploration and the fine-tuning of pharmacological properties.

Bioisosteric Replacement Strategies and Structure-Activity Relationships (SAR)

Bioisosterism is a fundamental strategy in drug design aimed at modifying a lead compound to enhance its potency, selectivity, and pharmacokinetic profile while minimizing toxicity.[1] For the this compound core, bioisosteric replacements can be considered for both the pyrazole and the pyridine rings, as well as for the substituents on these rings.

Bioisosteres of the Pyrazole Moiety

The pyrazole ring is a key pharmacophoric element, often involved in hydrogen bonding with the kinase hinge region. Its replacement with other five-membered heterocycles can modulate binding affinity, selectivity, and physicochemical properties. Common bioisosteres for the pyrazole ring include isoxazole, thiazole, and triazole.

Table 1: Comparative Inhibitory Activity of Pyrazole and its Bioisosteres in Kinase Inhibitors

| Scaffold | Target Kinase | Compound | IC50 (nM) | Reference |

| This compound | JNK3 | Compound 13 | 80 | [2] |

| 4-(Pyrazol-3-yl)pyrimidine | JNK3 | Compound 1 | 630 | [2] |

| This compound | TBK1 | Compound 15y | 0.2 | [3] |

| 1H-Pyrazolo[3,4-b]pyridine | DYRK1B | Compound 8h | 3 | [4] |

| 4-(Thiazol-5-yl)pyrimidine | CDK9 | Compound 12u | 7 | [5][6] |

| 4-(Isoxazolyl)-1,4-dihydropyridine | Calcium Channel | N/A | Varies | [7] |

| 1,2,3-Triazolyl-Pyridine Hybrid | Aurora B | N/A | Varies | [8] |

Note: The data in this table is compiled from different studies and may not represent a direct head-to-head comparison due to variations in assay conditions and compound structures.

Bioisosteres of the Pyridine Moiety